molecular formula C14H22ClN3O3 B13396987 benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

Cat. No.: B13396987
M. Wt: 315.79 g/mol
InChI Key: QSRGTPRDCDSKAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride typically involves the reaction of benzyl chloroformate with (S)-(5,6-diamino-6-oxohexyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation is often employed to remove the benzyl group, using catalysts such as palladium on carbon (Pd-C) under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed through catalytic hydrogenation, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the diamino-oxohexyl group.

    t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed with a base.

Uniqueness

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is unique due to its specific structure, which allows for selective deprotection and its application in complex organic syntheses. Its ability to be removed under mild conditions without affecting other functional groups makes it particularly valuable in multi-step syntheses .

Properties

IUPAC Name

benzyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGTPRDCDSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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